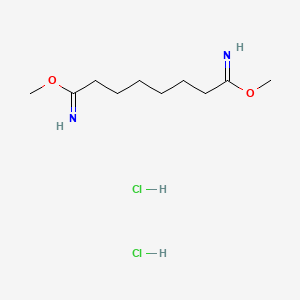

Dimethyl suberimidate dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dimethyl suberimidate dihydrochloride is a chemical compound with the molecular formula C10H20N2O2·2HCl. It is commonly used as a homobifunctional cross-linking reagent for amino groups in proteins and other biomolecules. This compound is particularly useful in the field of biochemistry and molecular biology for studying protein-protein interactions and protein structure.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Dimethyl suberimidate dihydrochloride is synthesized through the reaction of suberic acid with methanol in the presence of hydrochloric acid. The reaction typically involves the following steps:

Esterification: Suberic acid is reacted with methanol to form dimethyl suberate.

Amidination: Dimethyl suberate is then reacted with ammonia to form dimethyl suberimidate.

Hydrochloride Formation: Finally, dimethyl suberimidate is treated with hydrochloric acid to produce this compound

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Dimethyl suberimidate dihydrochloride primarily undergoes amidination reactions, where it reacts with primary amines to form amidine bonds. This reaction is typically carried out in the pH range of 7.0-10.0 .

Common Reagents and Conditions

Reagents: Primary amines, such as lysine residues in proteins.

Major Products Formed

The major products formed from the reaction of this compound with primary amines are cross-linked proteins or other biomolecules with amidine bonds .

Aplicaciones Científicas De Investigación

Protein Cross-Linking

Overview:

Dimethyl suberimidate dihydrochloride is primarily used for cross-linking proteins, which is essential for studying protein interactions, structures, and dynamics. By creating stable linkages between protein molecules, researchers can gain insights into their functional relationships within biological systems.

Case Studies:

- A study involving the pyruvate dehydrogenase multienzyme complex demonstrated that dimethyl suberimidate effectively cross-linked protein subunits, allowing for the analysis of complex interactions within the enzyme system. The cross-links facilitated the identification of structural features and interactions among different enzyme components .

- Another research highlighted the use of dimethyl suberimidate in analyzing histone arrangements in nucleosomes. The cross-linking enabled precise identification of histone-DNA interactions, contributing to a better understanding of chromatin structure .

Bioconjugation

Overview:

In biochemistry, this compound serves as a linker for attaching biomolecules such as antibodies to drugs or imaging agents. This application enhances the specificity and efficacy of therapeutic agents in targeted drug delivery systems.

Case Studies:

- Research has shown that using dimethyl suberimidate in conjugating antibodies to therapeutic agents improves the targeting accuracy of cancer treatments. This method has been applied in developing antibody-drug conjugates that selectively deliver cytotoxic drugs to cancer cells while minimizing off-target effects .

Polymer Chemistry

Overview:

this compound is employed in synthesizing new polymeric materials. Its ability to form stable linkages allows for the development of innovative materials with tailored properties for various applications, including coatings and adhesives.

Data Table: Polymer Applications

| Application Type | Material | Properties | Reference |

|---|---|---|---|

| Coatings | Polyurethane | Enhanced adhesion and durability | |

| Adhesives | Epoxy | Improved mechanical strength |

Diagnostic Assays

Overview:

The compound is utilized in developing diagnostic tests, particularly immunoassays. By facilitating the attachment of antigens to surfaces, it enhances the sensitivity and accuracy of tests for diseases.

Case Studies:

- A study demonstrated that utilizing dimethyl suberimidate in immunoassays significantly improved detection limits for various biomarkers, aiding early diagnosis of diseases such as cancer and infectious diseases .

Vaccine Development

Overview:

In vaccine research, this compound aids in formulating conjugate vaccines by linking polysaccharides to proteins. This enhances immune responses and is crucial for developing effective vaccines against various pathogens.

Case Studies:

- Research has illustrated that conjugating polysaccharides with proteins using dimethyl suberimidate leads to stronger immunogenic responses in animal models, paving the way for more effective vaccine formulations against bacterial infections .

Extraction Techniques

Overview:

this compound has been incorporated into extraction methods for cell-free DNA (cfDNA) from blood plasma. Its bifunctional nature allows efficient binding and isolation of cfDNA.

Case Studies:

Mecanismo De Acción

Dimethyl suberimidate dihydrochloride exerts its effects through the formation of amidine bonds with primary amines. The compound acts as a cross-linking agent, linking amino groups in proteins or other biomolecules. This cross-linking can stabilize protein structures, facilitate the study of protein interactions, and modify enzyme activity .

Comparación Con Compuestos Similares

Dimethyl suberimidate dihydrochloride is unique in its ability to form stable amidine bonds with primary amines. Similar compounds include:

Dimethyl adipimidate dihydrochloride: Another homobifunctional cross-linking reagent with a shorter carbon chain.

Dimethyl pimelimidate dihydrochloride: Similar to this compound but with a different carbon chain length.

Dimethyl 3,3′-dithiopropionimidate dihydrochloride: Contains sulfur atoms in its structure, providing different reactivity.

This compound is preferred in certain applications due to its specific reactivity and stability under physiological conditions .

Propiedades

Número CAS |

34490-86-3 |

|---|---|

Fórmula molecular |

C10H21ClN2O2 |

Peso molecular |

236.74 g/mol |

Nombre IUPAC |

dimethyl octanediimidate;hydrochloride |

InChI |

InChI=1S/C10H20N2O2.ClH/c1-13-9(11)7-5-3-4-6-8-10(12)14-2;/h11-12H,3-8H2,1-2H3;1H |

Clave InChI |

DASMEZATWQCXPC-UHFFFAOYSA-N |

SMILES |

COC(=N)CCCCCCC(=N)OC.Cl.Cl |

SMILES canónico |

COC(=N)CCCCCCC(=N)OC.Cl |

Key on ui other cas no. |

34490-86-3 |

Pictogramas |

Irritant |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Dimethyl suberimidate dihydrochloride interact with its target and what are the downstream effects?

A1: this compound primarily targets primary amines, such as those found in lysine residues of proteins [, , ]. It reacts with these amines to form covalent crosslinks, effectively "bridging" the amine groups together. This crosslinking has significant downstream effects, including:

- Protein Structure Analysis: Crosslinking proteins within a complex can reveal spatial proximity and aid in understanding protein-protein interactions. For example, DMS was used to study the structure of avian myeloblastosis virus (AMV), revealing a cross-linked protein complex with a molecular weight of 50,000 daltons [].

- Enhanced Extraction: DMS's ability to crosslink with DNA allows for its utilization in DNA extraction methods. By employing amine-conjugated magnetic beads, DMS-DNA complexes can be rapidly isolated [].

Q2: Can this compound be used to study chromatin structure?

A2: Yes, this compound has been successfully used to study chromatin structure []. Researchers used DMS alongside methyl-4-mercaptobutyrimidate (MMB) to crosslink histone H1 polymers within nuclei and extended chromatin. The analysis of the resulting H1 homopolymers provided evidence for the organization of nucleosomal chains into repeating oligonucleosomal units, each containing 12 nucleosomes. This finding suggests a higher-order organization of chromatin beyond the nucleosome level.

Q3: Are there any advantages to using this compound for DNA extraction?

A3: Yes, utilizing this compound for magnetic bead-based cfDNA extraction offers several advantages []:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.